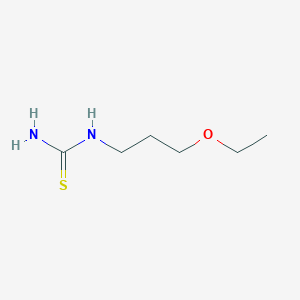

(3-Ethoxypropyl)thiourea

Description

Evolution of Thiourea (B124793) Chemistry in Organic Synthesis

Thiourea, an organosulfur compound with the formula SC(NH₂)₂, is structurally similar to urea (B33335), with the oxygen atom replaced by a sulfur atom. wikipedia.orgvedantu.com This substitution, however, results in significantly different chemical properties. wikipedia.orgvedantu.com The first synthesis of thiourea was achieved in 1873 by Marceli Nencki. nih.gov Since its discovery, thiourea and its derivatives have become pivotal in various fields, particularly in organic synthesis. wikipedia.orgresearchgate.net

Initially, the applications of thioureas were centered around their role as reagents and intermediates. They serve as building blocks for the synthesis of a wide array of heterocyclic compounds, such as pyrimidine (B1678525) derivatives and aminothiazoles. wikipedia.org For instance, the condensation of thiourea with β-dicarbonyl compounds leads to the formation of pyrimidines, a core structure in many biologically active molecules. wikipedia.org

Over the years, the scope of thiourea chemistry has expanded dramatically. A significant development has been the emergence of thiourea derivatives as organocatalysts. beilstein-journals.orgresearchgate.net Their ability to act as strong hydrogen-bond donors, a property more pronounced than in their urea counterparts, allows them to activate and control the stereochemistry of various chemical reactions. wikipedia.org This has led to a "renaissance of interest" in thiourea chemistry, particularly in the realm of asymmetric organocatalysis. researchgate.net

The synthesis of substituted thioureas has also evolved, with numerous methods developed to create a vast structural diversity. beilstein-journals.org These methods range from the classic reaction of amines with isothiocyanates to more modern, efficient, and sustainable approaches, such as microwave-assisted and "on-water" syntheses. nih.govorganic-chemistry.org This continuous evolution in synthetic methodologies has further broadened the accessibility and application of thiourea derivatives in both academic research and industrial processes. researchgate.net

Fundamental Chemical Features of the Thiourea Functional Group

The thiourea functional group, characterized by the general formula (R₁R₂N)(R₃R₄N)C=S, possesses a unique set of chemical features that underpin its diverse reactivity. semanticscholar.org

Structure and Bonding: Thiourea is a planar molecule with a trigonal planar geometry around the central carbon atom. wikipedia.orgwikipedia.org The C=S bond distance is approximately 1.71 Å, which is longer than a typical C=O bond in urea, while the C-N bond distances are relatively short, averaging 1.33 Å. wikipedia.org This suggests a degree of delocalization of the nitrogen lone pairs into the C=S π-system, contributing to the planarity and influencing the bond characteristics.

Tautomerism: Thiourea exists in two tautomeric forms: the thione form (predominant) and the thiol form, also known as isothiourea. wikipedia.orgwikipedia.org In aqueous solutions, the thione form is the major species. wikipedia.org The thiol form can be observed in substituted derivatives, particularly as isothiouronium salts, which are formed by the S-alkylation of thiourea. wikipedia.org

Reactivity: The sulfur atom in the thiourea functional group is nucleophilic, making it a key site for reactions. wikipedia.org It can be readily protonated or alkylated. wikipedia.org Thioureas are also capable of forming stable complexes with various metal ions, acting as chelating agents. annexechem.com This property is utilized in analytical chemistry and for the synthesis of coordination compounds. annexechem.comoup.com Furthermore, the N-H protons of thiourea are acidic and can participate in hydrogen bonding, a crucial feature for its role in organocatalysis. wikipedia.org

Structural Diversity and Classification of Substituted Thioureas

The versatility of thiourea chemistry stems from the ability to introduce a wide variety of substituents onto the nitrogen atoms of the thiourea core. This leads to a vast and structurally diverse class of compounds. beilstein-journals.org Substituted thioureas can be broadly classified based on the number and position of the substituents on the nitrogen atoms. researchgate.netsemanticscholar.org

Mono-substituted thioureas: One hydrogen atom on one of the nitrogen atoms is replaced by a substituent (RNHC(S)NH₂). semanticscholar.org

Di-substituted thioureas: These can be further divided into:

1,1-disubstituted thioureas: Both substituents are on the same nitrogen atom (R₂NC(S)NH₂). researchgate.netsemanticscholar.org

1,3-disubstituted thioureas: Each nitrogen atom bears one substituent (RNHC(S)NHR'). researchgate.netsemanticscholar.org These can be symmetrical (R = R') or unsymmetrical (R ≠ R').

Tri-substituted thioureas: Three hydrogen atoms are replaced by substituents (e.g., R₂NC(S)NHR'). researchgate.netsemanticscholar.org

Tetra-substituted thioureas: All four hydrogen atoms are replaced by substituents (R₂NC(S)NR'₂). researchgate.net

The substituents (R groups) can be alkyl, aryl, acyl, or heterocyclic moieties, leading to an immense number of possible thiourea derivatives with a wide range of electronic and steric properties. semanticscholar.org This structural diversity is fundamental to the wide-ranging applications of thioureas, from medicinal chemistry to materials science. researchgate.netbeilstein-journals.org

Positioning of (3-Ethoxypropyl)thiourea within Thiourea Compound Classes

This compound, with the chemical formula C₆H₁₄N₂OS, falls into the category of mono-substituted thioureas . bldpharm.com Specifically, it is a 1-substituted thiourea , where one of the nitrogen atoms is substituted with a 3-ethoxypropyl group, and the other nitrogen atom remains unsubstituted (NH₂).

The 3-ethoxypropyl group (CH₃CH₂OCH₂CH₂CH₂-) is an aliphatic ether substituent. The presence of this group influences the compound's physical and chemical properties, such as its solubility and potential for intermolecular interactions. The ether oxygen can act as a hydrogen bond acceptor, while the terminal ethoxy group adds a degree of lipophilicity to the molecule.

The general structure can be represented as:

CH₃CH₂OCH₂CH₂CH₂-NH-C(=S)-NH₂

This places this compound within a specific subclass of thioureas characterized by an N-alkyl ether substituent.

Structure

3D Structure

Propriétés

IUPAC Name |

3-ethoxypropylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2OS/c1-2-9-5-3-4-8-6(7)10/h2-5H2,1H3,(H3,7,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPIJXOIMSUEVHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Ethoxypropyl Thiourea

Strategic Approaches to Thiourea (B124793) Core Formation

The synthesis of thioureas, including (3-Ethoxypropyl)thiourea, relies on the formation of a central thiocarbonyl group (C=S) bonded to two nitrogen atoms. The primary strategies for constructing this core involve the reaction of an amine with a suitable thiocarbonyl source. Common methods include the use of isothiocyanates, which already contain the N=C=S backbone, or the reaction of amines with carbon disulfide (CS₂). organic-chemistry.orgorganic-chemistry.org The choice of strategy often depends on the availability of starting materials, desired substitution pattern, and reaction scalability. For N-substituted thioureas like this compound, methods that allow for the controlled introduction of the (3-Ethoxypropyl) group are paramount. These reactions are often facilitated by catalysts or activating agents to enhance reaction rates and yields. sioc-journal.cnresearchgate.net

Synthesis via Isothiocyanate Chemistry

A prevalent and versatile method for preparing monosubstituted thioureas involves isothiocyanate intermediates. This approach can be executed in two primary ways: by reacting the corresponding amine with a thiocarbonylating agent to form the thiourea in one pot, or by first synthesizing and isolating the isothiocyanate, which is then reacted with an amine.

Reaction of 3-Ethoxypropylamine (B153944) with Carbon Disulfide and Amines

A common one-pot method for synthesizing thioureas involves the reaction of a primary amine with carbon disulfide. organic-chemistry.org In this approach, 3-ethoxypropylamine would react with CS₂ to form a dithiocarbamate (B8719985) salt intermediate. This intermediate can then be treated with an activating agent, such as tosyl chloride or a phosphonic acid anhydride (B1165640) (T3P®), which facilitates the elimination of a sulfur-containing byproduct and subsequent reaction with an amine (in this case, ammonia (B1221849) or a protected form) to yield this compound. organic-chemistry.org Another variation involves the reaction of the dithiocarbamate intermediate with an oxidizing agent, which promotes the formation of the thiourea. researchgate.net Green chemistry approaches have been developed that utilize water as a solvent, making the process more environmentally benign. organic-chemistry.orgorganic-chemistry.org

Utilization of 3-Ethoxypropyl Isothiocyanate as a Key Intermediate

A highly effective, two-step approach involves the initial synthesis of 3-Ethoxypropyl isothiocyanate. This key intermediate is typically prepared by reacting 3-ethoxypropylamine with a thiocarbonylating agent like thiophosgene (B130339) or, more commonly and safely, with carbon disulfide in the presence of a coupling reagent. organic-chemistry.orgontosight.aiontosight.ai For instance, the reaction of 3-ethoxypropylamine with CS₂ and triethylamine (B128534) generates a dithiocarbamate salt, which can be decomposed to the isothiocyanate using reagents like tosyl chloride. organic-chemistry.org

Once synthesized, 3-Ethoxypropyl isothiocyanate serves as a direct precursor to the target compound. ontosight.aivulcanchem.com The reaction of this isothiocyanate with ammonia is a straightforward and high-yielding method to produce this compound. This addition reaction is typically efficient and proceeds under mild conditions.

Synthesis via Other Established Thiourea Routes

Beyond isothiocyanate chemistry, other methods for thiourea synthesis exist, although they are sometimes less direct for producing simple N-alkylthioureas. One such method involves the thermal rearrangement of ammonium (B1175870) thiocyanate. iarc.fr However, this is more suitable for the synthesis of unsubstituted thiourea. Another route involves the reaction of amines with cyanamide (B42294) in the presence of hydrogen sulfide. More advanced techniques have also been developed, including photoredox catalysis, which allows the reaction between amines and carbon disulfide to proceed under mild, light-driven conditions. sioc-journal.cn Continuous-flow synthesis represents another modern approach, enabling the reaction of isocyanides, amines, and sulfur in a controlled and efficient manner to produce thioureas. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key factors include the choice of solvent, reaction temperature, concentration of reactants, and the use of catalysts or promoters. For instance, in syntheses involving isothiocyanates, solvents like ethanol, acetone, or N,N-dimethylformamide (DMF) are commonly employed. ethz.chjrespharm.comsemanticscholar.org The reaction temperature can influence the rate of reaction, with many thiourea syntheses proceeding efficiently at room temperature or with gentle heating. researchgate.netorgsyn.org The use of promoters like chlorotrimethylsilane (B32843) (TMSCl) has been shown to enhance the efficiency of reactions involving urea (B33335) and thiourea derivatives. organic-chemistry.org In flow chemistry setups, precise control over residence time and stoichiometry can lead to significant improvements in yield and purity. nih.gov

Table 1: Factors for Optimization of this compound Synthesis

| Parameter | Influence on Reaction | Typical Conditions/Observations | Citation |

|---|---|---|---|

| Solvent | Affects solubility of reactants and intermediates, influences reaction rate. | Ethanol, Acetonitrile, DMF, Water ("on-water" synthesis). | organic-chemistry.orgnih.govorganic-chemistry.org |

| Temperature | Controls reaction kinetics; higher temperatures may increase rate but can also lead to side products. | Room temperature to reflux (60-100°C). | researchgate.netorgsyn.org |

| Catalyst/Promoter | Increases reaction rate and efficiency. | Lewis acids (e.g., TMSCl), photoredox catalysts, phase transfer catalysts. | sioc-journal.cnorganic-chemistry.orgresearchgate.net |

| Reactant Ratio | Stoichiometry affects product formation and can minimize unreacted starting materials. | Often a 1:1 or slight excess of one reactant is used depending on the specific route. | nih.govorganic-chemistry.org |

| Reaction Time | Duration required for the reaction to reach completion. | Can range from 1 hour to 24-48 hours. | ethz.chorgsyn.orgorganic-chemistry.org |

Advanced Purification Techniques and Characterization of Synthetic Products

Following synthesis, the crude this compound must be purified to remove unreacted starting materials, catalysts, and byproducts. The most common purification method for solid compounds is recrystallization from a suitable solvent, such as methanol (B129727) or an ethanol/water mixture, which yields a crystalline product of high purity. researchgate.netjrespharm.com For non-crystalline products or difficult separations, flash column chromatography using silica (B1680970) gel is a standard and effective technique. nih.gov

The identity and purity of the synthesized this compound are confirmed using a combination of spectroscopic and analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom. researchgate.netmdpi.comyoutube.com For this compound, one would expect to see characteristic signals for the ethoxy group (a triplet and a quartet), the propyl chain (multiplets), and the N-H protons. youtube.com

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups. jrespharm.commdpi.com The spectrum of this compound would show characteristic stretching vibrations for N-H bonds (typically in the 3100-3400 cm⁻¹ region) and the C=S (thiocarbonyl) bond (around 1250-1300 cm⁻¹). vulcanchem.com

Mass Spectrometry (MS) : This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. jrespharm.comsemanticscholar.org

The melting point of the purified solid is also a key indicator of its purity; a sharp melting range suggests a pure compound. nih.gov

Table 2: Analytical Characterization Data for Substituted Thioureas

| Technique | Purpose | Expected Observations for this compound | General Citation |

|---|---|---|---|

| ¹H NMR | Structural elucidation (Proton framework) | Signals for ethoxy (CH₃ triplet, OCH₂ quartet), propyl chain (three CH₂ groups), and NH/NH₂ protons. | spectrabase.com |

| ¹³C NMR | Structural elucidation (Carbon backbone) | Signals for all unique carbon atoms, including the C=S thiocarbonyl carbon (typically >180 ppm). | mdpi.comspectrabase.com |

| IR Spectroscopy | Functional group identification | N-H stretching bands (~3100-3400 cm⁻¹), C-H stretching, C=S stretching (~1250-1300 cm⁻¹). | vulcanchem.comjrespharm.com |

| Mass Spectrometry | Molecular weight and formula confirmation | A molecular ion peak corresponding to the mass of C₆H₁₄N₂OS (162.25 g/mol). | jrespharm.com |

| Melting Point | Purity assessment | A sharp, defined melting point for the crystalline solid. | nih.gov |

Chemical Reactivity and Mechanistic Studies of 3 Ethoxypropyl Thiourea

Nucleophilic Reactivity of the Thiourea (B124793) Nitrogen Atoms

The nitrogen atoms in the thiourea moiety of (3-Ethoxypropyl)thiourea exhibit nucleophilic character, although this is generally less pronounced than the nucleophilicity of the sulfur atom. The delocalization of the nitrogen lone pairs into the thiocarbonyl group reduces their availability for nucleophilic attack. However, under certain conditions, the nitrogen atoms can react with strong electrophiles.

For instance, in the synthesis of N-acyl thiourea derivatives, the reaction proceeds through the nucleophilic addition of an amine to an isothiocyanate. This highlights the inherent nucleophilicity of the nitrogen atom in the parent amine, which is analogous to the nitrogen in the thiourea structure. The reactivity of the nitrogen atoms is influenced by the electronic nature of the substituents. The electron-donating nature of the 3-ethoxypropyl group is expected to slightly enhance the nucleophilicity of the adjacent nitrogen atom compared to an unsubstituted thiourea.

Reactions involving the nitrogen atoms as nucleophiles often require forcing conditions or the use of highly reactive electrophiles. Acylation and alkylation at the nitrogen atoms are possible but are often secondary to reactions at the more nucleophilic sulfur atom. Regioselectivity in such reactions can be influenced by the steric hindrance imposed by the ethoxypropyl group.

Electrophilic Character of the Thiocarbonyl Sulfur Atom

The thiocarbonyl sulfur atom in this compound is a primary site for electrophilic attack. Due to the electronegativity difference between carbon and sulfur and the polarizability of the C=S bond, the sulfur atom possesses a degree of nucleophilic character. However, it can also act as an electrophile, particularly after protonation or coordination to a Lewis acid, which enhances the electrophilicity of the thiocarbonyl carbon.

More significantly, the sulfur atom is susceptible to oxidation by a variety of oxidizing agents. The oxidation of thioureas can lead to a range of products, including formamidine (B1211174) sulfenic acids, formamidine sulfinic acids (thiourea dioxides), and formamidine sulfonic acids (thiourea trioxides). The initial step in these oxidations involves the electrophilic attack of the oxidant on the sulfur atom. For example, reaction with hydrogen peroxide can yield thiourea dioxide, a stable and useful reducing agent. The specific outcome of the oxidation is highly dependent on the oxidant used and the reaction conditions.

Furthermore, the sulfur atom can be attacked by electrophilic reagents like nitrous acid, leading to the formation of S-nitroso compounds. This reaction is typically rapid and reversible. Desulfurization of thioureas to their corresponding ureas can be achieved using various reagents, such as singlet molecular oxygen, which again highlights the susceptibility of the sulfur atom to electrophilic attack.

Protonation and Deprotonation Equilibria and Their Impact on Reactivity

The basicity of this compound is a critical factor governing its reactivity. Thioureas are weak bases, and protonation can occur on either the sulfur or a nitrogen atom. While N-protonation is possible, theoretical and experimental studies on thiourea and its derivatives suggest that S-protonation is generally favored, leading to the formation of a resonance-stabilized isothiouronium cation. The pKa of protonated thiourea is approximately -1.0, indicating that it is a very weak base. The presence of the electron-donating 3-ethoxypropyl group may slightly increase the basicity of this compound compared to the parent compound.

Protonation significantly alters the reactivity of the molecule. S-protonation enhances the electrophilic character of the thiocarbonyl carbon, making it more susceptible to nucleophilic attack. For instance, the acid-catalyzed hydrolysis of thioureas proceeds through the S-protonated intermediate.

| Equilibrium | Effect on Reactivity | Influencing Factors |

| Protonation (S-atom) | Increases electrophilicity of the thiocarbonyl carbon. | Acid concentration, solvent polarity. |

| Deprotonation (N-H) | Increases nucleophilicity of the thiourea anion. | Base strength, solvent. |

Rearrangement Reactions Involving the Thiourea Moiety

While not as common as in other functional groups, rearrangement reactions involving the thiourea moiety have been documented. One notable example is the intramolecular rearrangement of N,N'-substituted thioureas, which can occur under specific conditions, such as during metal complexation, leading to the formation of different ligand structures.

Another potential rearrangement is a Smiles-type rearrangement, where a suitable aryl group attached to one of the nitrogen atoms can migrate to the sulfur atom. However, this is more relevant for N-aryl thioureas and is less likely to occur with the N-alkyl substitution present in this compound.

In the context of electrophilic attack on the sulfur atom, a subsequent rearrangement can occur. For example, the reaction of thiourea with nitrous acid initially forms an S-nitroso compound, which can then undergo a rate-determining sulfur-to-nitrogen migration of the nitroso group in its conjugate base.

Transformations of the Ethoxypropyl Side Chain

The ethoxypropyl side chain of this compound is generally stable under many reaction conditions. However, the ether linkage presents a potential site for chemical transformation. Under strong acidic conditions, particularly in the presence of a strong nucleophile like a halide ion, cleavage of the ether bond can occur. This reaction would likely proceed via a protonated ether intermediate, followed by nucleophilic attack on one of the adjacent carbon atoms.

The terminal ethyl group is relatively inert, but the propyl chain can potentially undergo reactions typical of alkanes, such as free-radical halogenation, although these are generally not selective and require harsh conditions. The primary focus of the reactivity of this compound is typically centered on the more reactive thiourea functional group.

Detailed Mechanistic Investigations of Key Reaction Pathways

Detailed mechanistic studies on this compound are not extensively reported. However, the mechanisms of key reactions of the thiourea functional group have been thoroughly investigated and can be extrapolated to this compound.

The nucleophilic addition of thiourea to electrophiles, such as in the formation of thiazoles from α-haloketones, proceeds via an initial S-alkylation to form an isothiouronium salt, followed by intramolecular cyclization and dehydration. Theoretical studies on the reaction of thiourea with dialkyl acetylenedicarboxylates have shown that the reaction proceeds through a nucleophilic attack of the sulfur atom on the alkyne, followed by cyclization.

The oxidation of thioureas has also been the subject of mechanistic studies. The initial step is generally considered to be the formation of a sulfenic acid intermediate, which can then undergo further oxidation or other transformations. The stability and reactivity of these intermediates are key to determining the final product distribution.

Mechanistic investigations into thiourea-catalyzed reactions often highlight the role of hydrogen bonding in activating substrates. The N-H protons of the thiourea can form hydrogen bonds with electrophiles, increasing their reactivity.

Influence of Solvent and Catalyst Systems on Reaction Outcomes

The choice of solvent can have a significant impact on the reactivity of this compound. Polar protic solvents can stabilize charged intermediates, such as the isothiouronium cation formed during S-alkylation, thereby facilitating such reactions. In contrast, nonpolar aprotic solvents may favor reactions that proceed through less polar transition states. The solubility of this compound and other reactants is also a crucial factor determined by the solvent. In some reactions, water can act as both a solvent and a reagent, for example, in the hydrolysis of intermediates.

Catalysts play a vital role in many reactions of thioureas. Acid catalysts are often used to promote reactions that involve the protonation of the thiourea, such as hydrolysis or condensation reactions. Base catalysts can be employed to deprotonate the thiourea, enhancing its nucleophilicity for reactions like N-alkylation.

In the field of organocatalysis, thiourea derivatives are widely used as hydrogen-bond donors to activate electrophiles. The efficiency of these catalysts is influenced by the electronic properties of the substituents on the thiourea core and the solvent system. While this compound itself is not a typical organocatalyst, the principles of how solvents and other catalytic species interact with the thiourea moiety are directly applicable to understanding its reactivity in various chemical environments.

| Factor | Influence on Reactivity |

| Solvent Polarity | Affects the stability of ionic intermediates and transition states. |

| Solvent Proticity | Can participate in proton transfer and hydrogen bonding. |

| Acid Catalysis | Promotes reactions involving protonated thiourea intermediates. |

| Base Catalysis | Enhances the nucleophilicity of the thiourea through deprotonation. |

Coordination Chemistry of 3 Ethoxypropyl Thiourea

Crystal Engineering and Supramolecular Assembly in Coordination Compounds

Further experimental research is required to elucidate the coordination chemistry of (3-Ethoxypropyl)thiourea. Such studies would be necessary to provide the data for a detailed and informative article as requested.

Spectroscopic Probes for Ligand-Metal Interactions in Solution and Solid State

Spectroscopic techniques are invaluable for elucidating the nature of the interaction between a ligand and a metal center. For complexes of this compound, key insights can be gained from infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible (UV-Vis) spectroscopy.

Infrared (IR) Spectroscopy IR spectroscopy is a powerful tool for determining the coordination mode of thiourea (B124793) ligands. Upon complexation of a thiourea derivative to a metal ion through its sulfur atom, characteristic shifts in the vibrational frequencies of key functional groups are observed. mdpi.com

ν(C=S) Vibration: The carbon-sulfur double bond stretch is a key diagnostic band. In a free thiourea ligand, this band has significant contribution from other vibrations. Upon coordination to a metal via the sulfur atom, the C=S bond order decreases. This weakening of the bond typically results in a downward shift (redshift) of the ν(C=S) band by 10-42 cm⁻¹. mdpi.comamazonaws.com

ν(C-N) Vibration: Conversely, the electron density delocalized from the C=S bond shifts towards the C-N bonds, increasing their double bond character. This strengthening leads to an upward shift (blueshift) in the ν(C-N) frequency. mdpi.com

ν(N-H) Vibration: The N-H stretching frequency, typically observed around 3100-3300 cm⁻¹, is less affected in simple sulfur-coordinated complexes where the nitrogen atoms are not involved in bonding. amazonaws.com However, if the nitrogen atom participates in coordination or in hydrogen bonding within the crystal lattice, shifts in this band can also occur. ksu.edu.tr

Far-IR Region: New bands appearing in the far-infrared region (typically 200-400 cm⁻¹) can often be assigned to the metal-sulfur (M-S) stretching vibration, providing direct evidence of coordination. rsc.orgekb.eg

Interactive Table: Typical IR Spectral Shifts in Thiourea-Metal Complexes

| Vibrational Mode | Free Ligand (cm⁻¹) | S-Coordinated Complex (cm⁻¹) | Rationale for Shift |

| ν(N-H) | ~3176 | ~3174–3336 | Minimal change if N is not involved in coordination. mdpi.com |

| ν(C-N) | ~1270 | Shift to higher frequency (e.g., 1269-1303) | Increased double bond character of the C-N bond. mdpi.com |

| ν(C=S) | ~707 | Shift to lower frequency (by 11-42 cm⁻¹) | Weakening of the C=S bond upon coordination to metal. mdpi.com |

| ν(M-S) | N/A | ~200-400 | Appearance of a new band due to metal-ligand bond formation. rsc.orgekb.eg |

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy in solution provides detailed information about the ligand's electronic environment upon complexation.

¹H NMR: The protons of the N-H groups are particularly sensitive. Coordination through the sulfur atom causes a redistribution of electron density, leading to a deshielding of the amino protons. This results in a downfield shift of the N-H resonance signal. mdpi.comresearchgate.net Protons on the carbon atoms adjacent to the thiourea group, such as those on the propyl chain in this compound, would also be expected to show shifts, albeit smaller ones, upon complexation.

¹³C NMR: The most significant change in the ¹³C NMR spectrum is expected for the thiocarbonyl carbon (C=S). Coordination of the sulfur atom to a metal center causes a decrease in electron density around this carbon, resulting in a noticeable downfield shift of its resonance signal. mdpi.comresearchgate.net

UV-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information on the electronic transitions within the ligand and the complex. The spectrum of a free thiourea derivative typically shows intense absorption bands in the UV region corresponding to π→π* and n→π* transitions associated with the C=S chromophore. mdpi.comresearchgate.net Upon complexation, these bands may shift in energy. researchgate.net Furthermore, the formation of a metal complex can give rise to new absorption bands, often in the visible region, which are attributed to ligand-to-metal charge transfer (LMCT) or d-d electronic transitions of the metal ion. ekb.eg For instance, the spectrum of a thiourea solution shows an absorption range of 225 to 270 nm. mdpi.com

Thermodynamic and Kinetic Aspects of Complex Formation

The formation of a metal complex with this compound in solution is an equilibrium process governed by thermodynamic and kinetic principles.

Thermodynamic Stability The stability of a metal-ligand complex in solution is quantitatively expressed by its stability constant (K) or formation constant (β). wikipedia.org A higher stability constant indicates a stronger interaction between the metal ion and the ligand and a greater tendency to form the complex. wikipedia.org For a simple 1:1 complex formation:

M + L ⇌ ML K = [ML] / ([M][L])

The stability of thiourea-metal complexes is influenced by several factors:

Nature of the Metal Ion: The stability of complexes with divalent transition metal ions often follows the Irving-Williams series: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺. asianpubs.org This trend is generally observed for complexes with sulfur-donor ligands.

The Ligand: The basicity and steric properties of the substituents on the thiourea ligand affect its donor ability and thus the stability of the complex. The electron-donating nature of the ethoxypropyl group in this compound would be expected to result in stable complexes with soft metal ions that have a high affinity for sulfur.

Interactive Table: Stepwise Stability Constants for Bivalent Metal Complexes with 2-Amino-5-methoxybenzene Thiol at 25°C

| Metal Ion | log k₁ | log k₂ | log β₂ |

| Cu²⁺ | 8.55 | 7.95 | 16.50 |

| Ni²⁺ | 7.80 | 7.10 | 14.90 |

| Co²⁺ | 7.35 | 6.70 | 14.05 |

| Fe²⁺ | 6.80 | 6.25 | 13.05 |

| Mn²⁺ | 6.25 | 5.80 | 12.05 |

Data from a study on a related sulfur-containing ligand, illustrating typical stability trends. asianpubs.org

Kinetic Aspects Kinetic studies focus on the rates and mechanisms of complex formation and ligand exchange reactions. The formation of complexes between simple metal ions and monodentate ligands like thioureas is typically very fast, with equilibrium being established almost instantaneously. The mechanism of formation can often be described as an outer-sphere association between the metal ion and the ligand, followed by the displacement of a solvent molecule from the metal's inner coordination sphere by the ligand. The rate of this substitution is highly dependent on the metal ion.

While detailed kinetic studies on this compound are not available in the provided sources, the general principles of ligand substitution reactions would apply. The rate of ligand exchange would be influenced by the strength of the metal-sulfur bond and the steric bulk of the ethoxypropyl group.

Theoretical and Computational Investigations of 3 Ethoxypropyl Thiourea

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional arrangement of atoms in (3-Ethoxypropyl)thiourea. These calculations solve approximations of the Schrödinger equation to find the minimum energy conformation of the molecule. scienceopen.com

Geometry optimization procedures typically begin with an initial guess of the molecular structure, which is then iteratively refined to locate the lowest energy state on the potential energy surface. For this compound, this involves optimizing bond lengths, bond angles, and dihedral angles for both the flexible ethoxypropyl side chain and the thiourea (B124793) core.

The electronic structure is also revealed through these calculations. Parameters such as the distribution of electron density, molecular orbital energies, and the molecular electrostatic potential (MEP) can be computed. The MEP map is particularly useful as it highlights regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), offering clues to its interactive properties. The sulfur atom of the thiocarbonyl group and the nitrogen atoms are typically electron-rich centers.

Table 1: Calculated Geometric Parameters for the Thiourea Core of this compound Note: These are representative values based on DFT calculations for similar thiourea derivatives.

| Parameter | Value |

|---|---|

| C=S Bond Length | ~1.68 Å |

| C-N Bond Length | ~1.38 Å |

| N-C-N Bond Angle | ~118° |

| S=C-N Bond Angle | ~121° |

Conformational Analysis of the Ethoxypropyl Moiety and Thiourea Core

The presence of multiple single bonds in the this compound molecule results in significant conformational flexibility. Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted by rotation about these single bonds.

Frontier Molecular Orbital Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the chemical reactivity of a molecule. wikipedia.orgbohrium.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. pku.edu.cnyoutube.com

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. For this compound, the HOMO is expected to be localized primarily on the sulfur and nitrogen atoms of the thiourea group, indicating its nucleophilic character.

LUMO: The LUMO is the innermost empty orbital and acts as an electron acceptor. The LUMO is typically centered on the π* anti-bonding orbital of the C=S thiocarbonyl group, which is the most likely site for a nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. rdd.edu.iq

Table 2: Representative FMO Energies for this compound Note: Values are hypothetical and for illustrative purposes.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2 |

| LUMO | -1.5 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations identify static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior. scispace.com MD simulations solve Newton's equations of motion for the atoms in the molecule, often in the presence of explicit solvent molecules, to track their movements over time. mdpi.comnih.gov

For this compound, MD is an excellent tool for exploring its conformational landscape. By simulating the molecule over nanoseconds or longer, a wide range of accessible conformations can be sampled, providing statistical information on the most populated states under specific conditions (e.g., in water or an organic solvent). This technique is particularly valuable for understanding the flexibility of the ethoxypropyl chain and how its preferred shapes might influence interactions with other molecules. scispace.com The stability of specific conformations during the simulation can be monitored by analyzing metrics like the root-mean-square deviation (RMSD). mdpi.com

Computational Modeling of Reaction Mechanisms and Energy Barriers

Computational modeling is a powerful asset for investigating the mechanisms of chemical reactions. rsc.org By mapping the potential energy surface, researchers can identify the lowest-energy path that connects reactants to products. This path includes locating the transition state (TS)—the highest energy point along the reaction coordinate—which is critical for determining the reaction rate.

For this compound, this could involve modeling its role in organocatalysis, where thioureas are known to act as hydrogen-bond donors. researchgate.net DFT calculations can be used to model the interaction with a substrate, locate the transition state for the catalyzed reaction, and calculate the activation energy barrier. A lower activation barrier in the presence of the thiourea catalyst compared to the uncatalyzed reaction would provide theoretical support for its catalytic activity. researchgate.net

Table 3: Hypothetical Calculated Energy Barriers for a Catalyzed Reaction

| Reaction Pathway | Activation Energy (kcal/mol) |

|---|---|

| Uncatalyzed Reaction | 25.0 |

| This compound Catalyzed | 15.5 |

Density Functional Theory (DFT) Studies of Coordination Interactions

Thiourea and its derivatives are well-known for their ability to act as ligands, coordinating with metal ions through their sulfur and/or nitrogen atoms. mdpi.com DFT is a widely used method to study these coordination interactions, providing insights into the geometry, stability, and electronic nature of the resulting metal complexes. semanticscholar.org

DFT calculations can optimize the structure of a this compound-metal complex and compute the binding energy, which indicates the strength of the interaction. canada.ca Analysis of the electron density and molecular orbitals can further characterize the nature of the coordinate bond (e.g., sigma donation from the sulfur lone pair to an empty metal orbital). Such studies are crucial for understanding the role of this molecule in coordination chemistry and materials science.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The N-H groups of the thiourea moiety are excellent hydrogen bond donors, while the sulfur and oxygen atoms are potential hydrogen bond acceptors. These characteristics allow this compound to participate in a variety of intermolecular interactions, which are fundamental to its behavior in condensed phases. dntb.gov.ua

Theoretical methods such as Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis can be used to characterize these non-covalent interactions in detail. semanticscholar.orgresearchgate.netnih.gov These analyses can quantify the strength of hydrogen bonds, identify weaker interactions like C-H···S contacts, and describe how these interactions form larger networks in a crystal lattice or in solution. Studies on similar thiourea molecules have shown that N-H···S hydrogen bonds are a dominant and recurring motif that often dictates the packing in the solid state. nih.gov

3 Ethoxypropyl Thiourea As a Synthetic Precursor in Organic Synthesis

Derivatization of the Thiourea (B124793) Nitrogen Atoms

The two nitrogen atoms in the (3-Ethoxypropyl)thiourea molecule are nucleophilic and can readily participate in various reactions, allowing for the synthesis of a wide range of derivatives.

Acylation and Alkylation Reactions

The nitrogen atoms of thioureas can be acylated or alkylated to form N-substituted derivatives. While specific studies on this compound are not extensively detailed, the general reactivity of the thiourea motif is well-established. Acylation typically occurs on the nitrogen atoms when reacting with acyl chlorides or anhydrides. researchgate.netnih.gov Research has shown that under certain conditions, acylation can also occur selectively on the sulfur atom to form S-acyl isothioureas. researchgate.net

Alkylation reactions with alkyl halides also proceed at the nitrogen or sulfur atoms, with S-alkylation leading to the formation of isothiourea derivatives, which are valuable intermediates in their own right. researchgate.net The regioselectivity of these reactions can often be controlled by the choice of reagents and reaction conditions.

Table 1: Representative Alkylation and Acylation Reactions for Thiourea Motifs

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| N-Acylation | Acetyl Chloride | N-Acetylthiourea |

| S-Acylation | Benzoyl Chloride | S-Benzoylisothiourea |

| S-Alkylation | Methyl Iodide | S-Methylisothiourea |

This table illustrates general reactions applicable to the thiourea functional group.

Formation of Substituted Ureas and Pseudoureas

This compound can be a precursor for the synthesis of corresponding substituted ureas. The conversion of a thiourea to a urea (B33335) typically involves an oxidative desulfurization process. researchgate.net Various reagents can achieve this transformation, effectively replacing the sulfur atom of the thiocarbonyl group with an oxygen atom.

Pseudoureas, also known as isoureas, are structural isomers of ureas. The analogous sulfur-containing compounds, pseudothioureas (or isothioureas), are more commonly synthesized from thiourea precursors. These are readily formed through the S-alkylation of the thiourea moiety, as mentioned previously. researchgate.net These S-alkyl isothioureas are versatile intermediates used in the synthesis of guanidines and various sulfur-containing heterocycles. researchgate.net

Reactions Involving the Thiocarbonyl Group for Heterocycle Synthesis

The thiocarbonyl group (C=S) in this compound is a key functional group for constructing various sulfur-containing heterocyclic rings, which are prevalent in many pharmacologically active compounds. nbinno.comijper.org

Cyclization Reactions Leading to Thiazole (B1198619) Derivatives

Thiourea and its derivatives are classical precursors for the synthesis of 2-aminothiazoles via the Hantzsch thiazole synthesis. bepls.comekb.eg This reaction involves the cyclocondensation of a thiourea with an α-haloketone. ekb.eg In this context, this compound would react with an appropriate α-haloketone, where the sulfur atom nucleophilically attacks the carbon bearing the halogen, followed by intramolecular cyclization and dehydration to yield a 2-[(3-ethoxypropyl)amino]thiazole derivative. This method is a robust and widely used strategy for creating substituted thiazole rings. nih.govorganic-chemistry.org

Table 2: Hantzsch Thiazole Synthesis with a Substituted Thiourea

| Thiourea Reactant | α-Haloketone Reactant | Thiazole Product |

|---|---|---|

| This compound | 2-Chloroacetophenone | 2-[(3-Ethoxypropyl)amino]-4-phenylthiazole |

| This compound | 3-Bromobutan-2-one | 2-[(3-Ethoxypropyl)amino]-4,5-dimethylthiazole |

This table provides hypothetical examples based on the established Hantzsch reaction.

Formation of Thiadiazine and Other Sulfur-Containing Heterocycles

The N-C-S framework of this compound is suitable for the synthesis of six-membered sulfur-containing heterocycles like thiadiazines. biointerfaceresearch.com The synthesis of 1,3,4-thiadiazines, for instance, can be achieved through the reaction of thiourea derivatives with various reagents. mdpi.com For example, N,N'-disubstituted thioureas can react with tetrahalo-1,4-benzoquinones to form benzo nbinno.comnih.govclockss.org-thiadiazine derivatives. mdpi.com The specific substitution pattern on the thiourea and the nature of the cyclizing agent determine the structure of the resulting heterocyclic system. biointerfaceresearch.comresearchgate.net

Utilizing the Ethoxypropyl Side Chain for Further Functionalization

The (3-ethoxypropyl) side chain offers opportunities for subsequent modifications, although it is generally less reactive than the thiourea core. The ether linkage is chemically stable under most conditions used to modify the thiourea group. However, under harsh acidic conditions, such as with hydrobromic or hydroiodic acid, the ether bond could be cleaved to yield a (3-hydroxypropyl)thiourea derivative. This resulting alcohol functionality could then be used for further synthetic transformations, such as esterification or oxidation. The terminal ethyl group and the propyl chain are largely unreactive, though they could potentially undergo radical-initiated reactions like halogenation under specific, highly energetic conditions.

Applications in the Construction of Complex Organic Scaffolds

The bifunctional nature of this compound, possessing both a thiourea moiety and an ether linkage, makes it a versatile building block for the synthesis of various heterocyclic systems. The thiourea group can act as a dinucleophile, reacting with a range of electrophiles to form cyclic structures, which are foundational to many biologically active compounds.

While specific examples detailing the use of this compound in the construction of complex organic scaffolds are not extensively documented in publicly available research, the known reactivity of the thiourea functional group allows for postulation of its synthetic utility. Thioureas are well-established precursors for the synthesis of a variety of heterocyclic compounds, including but not limited to:

Thiazoles: Reaction with α-haloketones (Hantzsch thiazole synthesis).

Pyrimidines: Condensation with 1,3-dicarbonyl compounds or their equivalents.

Thiadiazoles: Oxidative cyclization or reaction with various coupling reagents.

The presence of the 3-ethoxypropyl side chain can influence the solubility, reactivity, and ultimately the biological activity of the resulting heterocyclic scaffolds. This side chain can impart lipophilicity, which may be advantageous for modulating the pharmacokinetic properties of potential drug candidates.

A hypothetical reaction scheme for the synthesis of a thiazole derivative from this compound is presented below:

| Reactant 1 | Reactant 2 | Product | Heterocyclic Scaffold |

| This compound | α-Bromoketone | 2-Amino-thiazole derivative | Thiazole |

This table is illustrative of the potential synthetic applications of this compound based on the known reactivity of the thiourea functional group.

Development of Analogues and Homologues for Structure-Property Relationship Studies

The systematic modification of a lead compound to generate analogues and homologues is a cornerstone of medicinal chemistry and materials science, enabling the exploration of structure-property relationships (SPR). While specific SPR studies centered on this compound are not prominently featured in the scientific literature, the principles of analogue and homologue design can be applied to this molecule to explore how structural variations impact its physicochemical and biological properties.

Analogues of this compound could be synthesized by modifying the ethoxypropyl side chain. For instance, replacement of the ethyl group with other alkyl or aryl groups would modulate the lipophilicity and steric bulk of the molecule. Furthermore, the oxygen atom of the ether linkage could be replaced with other heteroatoms, such as sulfur or nitrogen, to investigate the impact on chemical reactivity and biological interactions.

The following table outlines potential modifications for generating analogues and homologues of this compound for SPR studies:

| Modification Type | Structural Change | Potential Property to Investigate |

| Analogue | Replacement of the ethyl group with a methyl, isopropyl, or phenyl group. | Lipophilicity, Steric effects |

| Analogue | Replacement of the ether oxygen with a sulfur atom (thioether). | Electronic properties, Reactivity |

| Homologue | Shortening the propyl chain to an ethyl chain. | Conformational flexibility, Intramolecular interactions |

| Homologue | Lengthening the propyl chain to a butyl chain. | Hydrophobicity, Spatial arrangement of functional groups |

This table provides a conceptual framework for the design of analogues and homologues of this compound for the systematic investigation of structure-property relationships.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules like (3-Ethoxypropyl)thiourea. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-Dimensional (1D) NMR (¹H, ¹³C)

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural characterization.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for each unique proton environment. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal the number of neighboring protons, providing crucial connectivity information.

Expected ¹H NMR Data for this compound:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.1-1.3 | Triplet | 3H | CH₃ (ethoxy group) |

| ~1.8-2.0 | Quintet | 2H | -CH₂- (central methylene (B1212753) of propyl) |

| ~3.4-3.6 | Quartet | 2H | -O-CH₂- (ethoxy group) |

| ~3.5-3.7 | Triplet | 2H | -CH₂-NH- |

| ~3.4-3.6 | Triplet | 2H | -S-C-NH-CH₂- |

| ~7.0-8.0 | Broad Singlet | 2H | NH₂ (thiourea) |

| ~7.5-8.5 | Broad Singlet | 1H | NH (thiourea) |

Note: Chemical shifts are approximate and can be influenced by solvent and other experimental conditions.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Expected ¹³C NMR Data for this compound:

| Chemical Shift (ppm) | Assignment |

| ~15 | CH₃ (ethoxy group) |

| ~30 | -CH₂- (central methylene of propyl) |

| ~45 | -NH-CH₂- |

| ~66 | -O-CH₂- |

| ~70 | -S-C-NH-CH₂- |

| ~183 | C=S (thiourea) |

Note: Chemical shifts are approximate and can be influenced by solvent and other experimental conditions.

Two-Dimensional (2D) NMR (COSY, HMQC, HMBC)

To confirm the assignments made from 1D NMR and to establish the complete bonding network, a series of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, showing which protons are adjacent to each other. For this compound, COSY would confirm the connectivity within the ethoxy and propyl chains.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for establishing the connectivity between different functional groups, for instance, connecting the propyl chain to the thiourea (B124793) nitrogen.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry is essential for determining the precise molecular weight and elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula, C₆H₁₄N₂OS.

Furthermore, by analyzing the fragmentation pattern of the molecule in the mass spectrometer (e.g., through MS/MS experiments), the structural arrangement can be corroborated. Key fragmentation pathways would likely involve the cleavage of the propyl chain and the loss of the ethoxy group or parts of the thiourea moiety.

Expected HRMS Data for this compound:

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 163.0905 |

| [M+Na]⁺ | 185.0724 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These spectra are characteristic of the functional groups present.

Expected Vibrational Bands for this compound:

| Wavenumber (cm⁻¹) | Assignment | Technique |

| 3400-3100 | N-H stretching (thiourea) | IR, Raman |

| 2980-2850 | C-H stretching (alkyl groups) | IR, Raman |

| ~1620 | N-H bending (thiourea) | IR |

| ~1500 | C-N stretching (thiourea) | IR, Raman |

| ~1100 | C-O-C stretching (ether) | IR |

| ~750 | C=S stretching (thiourea) | IR, Raman |

The presence and positions of these bands would confirm the presence of the key functional groups: the thiourea, the ethoxy group, and the propyl chain.

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure and Crystal Packing

Should this compound be crystallizable, single-crystal X-ray diffraction would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. It would also reveal the intermolecular interactions, such as hydrogen bonding involving the thiourea N-H groups, which dictate the crystal packing.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and sulfur) in the compound. The experimental values should closely match the theoretical values calculated from the molecular formula, C₆H₁₄N₂OS, thereby verifying the stoichiometric composition.

Theoretical Elemental Composition of this compound:

| Element | Percentage (%) |

| Carbon (C) | 44.41 |

| Hydrogen (H) | 8.70 |

| Nitrogen (N) | 17.27 |

| Oxygen (O) | 9.86 |

| Sulfur (S) | 19.76 |

A close agreement between experimentally determined percentages and these theoretical values would provide strong evidence for the purity and correct elemental composition of the synthesized this compound.

Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., GC-MS, LC-MS)

The purity and composition of this compound, as well as its quantification in various matrices, can be effectively determined using advanced chromatographic techniques coupled with mass spectrometry. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical tools for the separation, identification, and quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Typically, a GC-MS analysis would involve the injection of the sample onto a capillary column, where separation occurs based on the compound's boiling point and affinity for the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification.

Expected Fragmentation Pattern: The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Characteristic fragment ions would likely arise from the cleavage of the propyl chain and the thiourea moiety. Key fragmentation pathways could include:

Loss of an ethoxy group (-OCH₂CH₃)

Cleavage of the C-C bonds within the propyl chain.

Fragmentation of the thiourea group, potentially leading to ions corresponding to [CSNH₂]⁺ or related fragments.

A hypothetical table of GC-MS parameters for the analysis of this compound, based on methods for similar compounds, is presented below.

| Parameter | Example Condition |

| GC System | Agilent 7890A or equivalent |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| MS System | Agilent 5975C or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

| Transfer Line Temp. | 280 °C |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly versatile and sensitive technique that is well-suited for the analysis of a wide range of compounds, including those that are not amenable to GC-MS due to low volatility or thermal instability. For the purity assessment and mixture analysis of this compound, reversed-phase HPLC coupled with a mass spectrometer is a common approach.

In a typical LC-MS analysis, the sample is dissolved in a suitable solvent and injected into the HPLC system. Separation is achieved on a stationary phase (e.g., C18 column) by eluting with a mobile phase gradient (e.g., water and acetonitrile). The eluent from the column is then introduced into the mass spectrometer's ion source, where molecules are ionized, most commonly by electrospray ionization (ESI). The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z).

Purity Assessment and Mixture Analysis: LC-MS can be used to assess the purity of a this compound sample by separating it from any impurities or byproducts from the synthesis. The high sensitivity and specificity of MS detection allow for the identification and quantification of even trace-level impurities. In mixture analysis, LC-MS can separate and identify this compound from other components in a complex matrix.

Tandem mass spectrometry (LC-MS/MS) can be employed for even greater selectivity and sensitivity, particularly for quantitative analysis in complex mixtures. In this technique, a specific precursor ion of this compound is selected and fragmented, and a specific product ion is monitored.

Below is a representative table of LC-MS parameters that could be adapted for the analysis of this compound, based on established methods for other N-substituted thioureas.

| Parameter | Example Condition |

| LC System | Waters Acquity UPLC or equivalent |

| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| MS System | Triple Quadrupole or Orbitrap Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Source Temperature | 150 °C |

| Desolvation Temp. | 400 °C |

| Data Acquisition | Full Scan (m/z 50-500) and/or MRM for quantification |

Expected Mass Spectrometric Data (LC-MS): In positive ion mode ESI-MS, this compound would be expected to be detected as the protonated molecule, [M+H]⁺. Further fragmentation in an MS/MS experiment would likely involve the loss of neutral molecules such as ammonia (B1221849) (NH₃) or ethene (C₂H₄) from the ethoxypropyl chain.

Q & A

Q. What safety protocols are critical when handling this compound in pharmacological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.